molecular formula C12H16O2 B2433161 1-(2-Methoxyphenyl)-3-methylbutan-2-one CAS No. 75508-72-4

1-(2-Methoxyphenyl)-3-methylbutan-2-one

Cat. No. B2433161
CAS RN: 75508-72-4
M. Wt: 192.258
InChI Key: XHWFYOOTFGORBO-UHFFFAOYSA-N
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Description

The compound “1-(2-Methoxyphenyl)-3-methylbutan-2-one” likely belongs to a class of organic compounds known as methoxyphenyl compounds . These compounds contain a methoxy group attached to the phenyl group of an organic compound .


Synthesis Analysis

While specific synthesis methods for “1-(2-Methoxyphenyl)-3-methylbutan-2-one” were not found, similar compounds have been synthesized using various methods . For instance, 2-methoxyphenyl derivatives have been synthesized by the reaction of Fe (C 5 H 4 PCl 2) 2 with 2-methoxyphenol and 2-allylphenol .

Scientific Research Applications

Chemical Synthesis and Structural Studies

  • Synthesis in Algae

    A derivative, 1-(5-acetyl-2-hydroxy-4-methoxyphenyl)-3-methylbutan-1-one, was isolated from Sargassum thunbergii, a type of brown algae, with its structure elucidated using spectroscopic methods (Yang-Peng Cai et al., 2010).

  • Microwave-assisted Synthesis

    An improved synthesis method for 3-(4-alkoxyphenyl)-3-methylbutan-2-one, a related compound, was developed using microwave irradiation, highlighting a novel procedure for ketone-ketone rearrangement (G. Gopalakrishnan et al., 2002).

  • Applications in Polymers

    Copolymeric systems containing derivatives of 1-(4-morpholinophenyl)-3-methylbutan-2-one were explored for ultraviolet-curable coatings, demonstrating the compound's utility in polymer science (L. Angiolini et al., 1997).

Environmental and Solvent Applications

  • Bio-based Solvent Potential

    3-methoxybutan-2-one, a related compound, was evaluated as a sustainable, bio-based solvent alternative to chlorinated solvents, showcasing its application in environmental sustainability (Saimeng Jin et al., 2021).

  • Reaction Kinetics in Solvents

    The reaction kinetics and products of OH radical reactions with 3-methoxy-3-methyl-1-butanol were studied, providing insights into the chemical behavior of related compounds in solvent applications (S. M. Aschmann et al., 2011).

Pharmaceutical and Fragrance Applications

  • Synthesis of Medicinal Compounds

    The synthesis of (2S,3R)-1-dimethylamino-3-(3-methoxyphenyl)-2-methylpentan-3-ol was explored, indicating the relevance of related compounds in medicinal chemistry (Fang Ling, 2011).

  • Fragrance Compound Synthesis

    A study on the condensation of tetramethylenediethylenetetramine with 4-phenylbutan-2-one derivatives led to fragrant compounds, highlighting the use of related chemicals in the fragrance industry (A. Kuznetsov et al., 2015).

properties

IUPAC Name

1-(2-methoxyphenyl)-3-methylbutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9(2)11(13)8-10-6-4-5-7-12(10)14-3/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWFYOOTFGORBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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